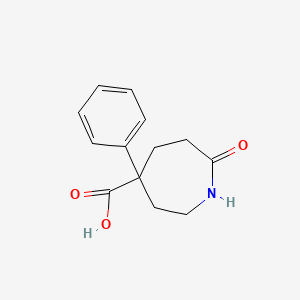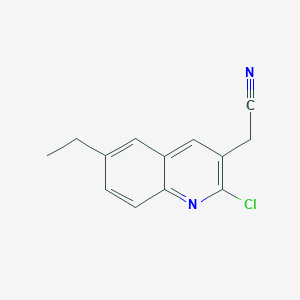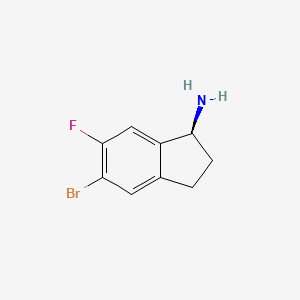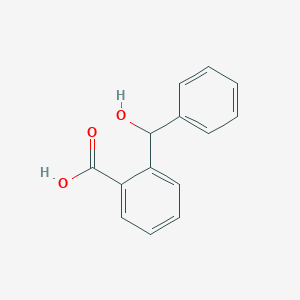![molecular formula C15H11N3 B11876944 2-Phenyl-1,4-dihydroimidazo[4,5-b]indole CAS No. 161331-45-9](/img/structure/B11876944.png)
2-Phenyl-1,4-dihydroimidazo[4,5-b]indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-1,4-dihydroimidazo[4,5-b]indole is a heterocyclic compound that features both an indole and an imidazole ring fused together
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,4-dihydroimidazo[4,5-b]indole can be achieved through a multicomponent reaction strategy. One efficient method involves the condensation of 2-aminobenzimidazole, aromatic aldehyde, ammonium acetate, and isatin using ceric ammonium nitrate as a catalyst in aqueous ethanol . This method is advantageous due to its high yield, short reaction time, and environmentally friendly solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of multicomponent reactions and the use of efficient catalysts like ceric ammonium nitrate can be scaled up for industrial applications. The focus would be on optimizing reaction conditions to maximize yield and minimize costs.
化学反応の分析
Types of Reactions
2-Phenyl-1,4-dihydroimidazo[4,5-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the compound’s functional groups, leading to different derivatives.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution can introduce functional groups like nitro, sulfonyl, or halogen groups.
科学的研究の応用
2-Phenyl-1,4-dihydroimidazo[4,5-b]indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research has indicated its potential use in antiviral therapies, particularly against SARS-CoV-2.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-Phenyl-1,4-dihydroimidazo[4,5-b]indole involves its interaction with molecular targets such as enzymes and proteins. For instance, it has been shown to inhibit the main protease (Mpro) of SARS-CoV-2 by binding to the active site and preventing viral replication . The compound’s structure allows it to form stable interactions with its targets, leading to its biological effects.
類似化合物との比較
Similar Compounds
2-Phenylindole: This compound is structurally similar but lacks the fused imidazole ring.
Imidazo[4,5-b]pyridine: Another fused heterocycle with similar properties but different biological activities.
Benzimidazole derivatives: These compounds share the benzimidazole core but differ in their substitution patterns and biological activities.
Uniqueness
2-Phenyl-1,4-dihydroimidazo[4,5-b]indole is unique due to its fused indole and imidazole rings, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and proteins, particularly in antiviral applications, sets it apart from other similar compounds .
特性
CAS番号 |
161331-45-9 |
|---|---|
分子式 |
C15H11N3 |
分子量 |
233.27 g/mol |
IUPAC名 |
2-phenyl-1,4-dihydroimidazo[4,5-b]indole |
InChI |
InChI=1S/C15H11N3/c1-2-6-10(7-3-1)14-17-13-11-8-4-5-9-12(11)16-15(13)18-14/h1-9,16H,(H,17,18) |
InChIキー |
MDWZMUZUQWOKFG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C4=CC=CC=C4N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Thia-8-azaspiro[4.5]decane-4-carboxamide 2,2-dioxide](/img/structure/B11876867.png)





![Ethyl 5-ethyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11876907.png)

![9-Benzyl-3,9-diazabicyclo[3.3.1]nonan-7-one](/img/structure/B11876923.png)




